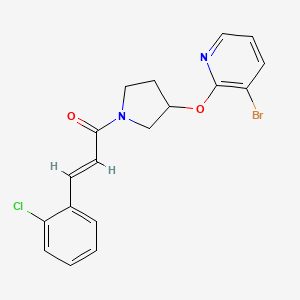
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16BrClN2O2 and its molecular weight is 407.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is an organic compound classified as an enone, characterized by a carbon-carbon double bond adjacent to a carbonyl group. Its structure includes a pyrrolidine moiety and halogenated aromatic rings, suggesting potential biological activities that warrant investigation in medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆BrClN₂O₂ |
| Molecular Weight | 407.7 g/mol |
| CAS Number | 1904606-53-6 |
| Structure | Structure |
The biological activity of this compound is likely mediated through its interaction with various molecular targets, particularly in pathways related to cancer and inflammation. Compounds with similar structures have been shown to inhibit key signaling pathways, such as the MEK-MAPK pathway, which is often activated in solid tumors . The presence of halogen substituents on the aromatic rings enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrolidine derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review may share similar mechanisms due to its structural features.
Antimicrobial Activity
Pyrrolidine derivatives have also shown promising antibacterial and antifungal activities. In vitro tests indicate that compounds with similar halogenated structures can effectively inhibit the growth of harmful bacteria . This suggests that this compound may possess antimicrobial properties worth exploring.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of related compounds:
- Antiproliferative Studies : A study evaluating the antiproliferative effects of pyrrolidine derivatives found that compounds with electron-withdrawing groups (like Cl and Br) exhibited enhanced activity against cancer cell lines . The presence of the 2-chlorophenyl group in our compound is hypothesized to contribute similarly.
- Inhibition of MAPK Pathway : In a pharmacological study involving a related MEK inhibitor, significant inhibition of pMAPK was observed in liver and lung tissues following administration . This underscores the potential for this compound to impact similar pathways.
特性
IUPAC Name |
(E)-1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-15-5-3-10-21-18(15)24-14-9-11-22(12-14)17(23)8-7-13-4-1-2-6-16(13)20/h1-8,10,14H,9,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZZZVLIKYJOI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














